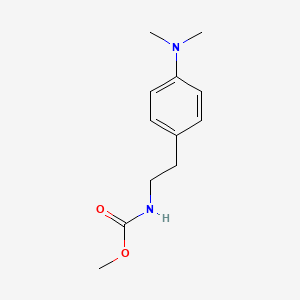
Methyl 4-(dimethylamino)phenethylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 4-(dimethylamino)phenethylcarbamate” is a complex organic compound. It likely contains a carbamate group (-NHCOO-) and a dimethylamino group (-N(CH3)2), both attached to a phenethyl group, which is a two-carbon chain extension of a phenyl group .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, related compounds are often synthesized via condensation reactions or similar processes .
科学的研究の応用
Antimicrobial Activity
A series of compounds synthesized from Methyl 4-(dimethylamino)phenethylcarbamate derivatives exhibited significant antimicrobial activity. These compounds were tested against a range of Gram-positive and Gram-negative bacteria, as well as fungi, showing higher activity compared to reference drugs in some cases. Molecular modeling suggested their potential mechanism of action through interaction with the active site of dihydropteroate synthase, hinting at their applicability in developing new antimicrobial agents (Ghorab et al., 2017).
Insecticide Detection in Environmental Samples
Research on this compound (referred to as aminocarb in the study) focused on developing methods for detecting this insecticide in natural waters and foliage. This highlights its application in environmental monitoring and the assessment of pesticide dispersion and accumulation in ecosystems (Mamarbachi, 1980).
Acetylcholinesterase Inhibition for Alzheimer's Research
A series of N,N-dimethylcarbamates, including this compound derivatives, were synthesized and evaluated for their ability to inhibit Acetylcholinesterase (AChE). This enzyme is a target for Alzheimer's disease therapies. The study outlined structure-activity relationships crucial for designing effective AChE inhibitors, contributing to Alzheimer's research and potential treatments (De Vita et al., 2016).
Nanocatalytic Reduction of Pollutants
The nanocatalytic reduction of Methylene Blue, a harmful pollutant, to its reduced form leucomethylene blue was reviewed, demonstrating the potential environmental application of this compound derivatives in treating industrial waste. This process has applications in reducing pollutants and converting them into less harmful or even useful products (Begum et al., 2019).
Eco-friendly Methylation Reactions
Dimethylcarbonate, a related compound, has been researched for its potential as an environmentally friendly alternative for methylation reactions. This has implications in organic synthesis, where safer, greener alternatives to traditional reagents are sought. Such applications are crucial in developing sustainable chemical processes (Memoli et al., 2001).
作用機序
Target of Action
Methyl 4-(dimethylamino)phenethylcarbamate is a complex organic compoundCompounds with similar structures, such as 4-(dimethylamino)pyridine (dmap) derivatives, have been found to exhibit significant temperature-dependent protonation behavior . This suggests that this compound may interact with proton donors in biological systems, potentially influencing various biochemical processes.
Mode of Action
Based on the behavior of structurally similar compounds, it can be inferred that it may undergo various chemical reactions, including n-demethylation, deamination, hydrolysis, and conjugation . These reactions could lead to changes in the compound’s structure and properties, potentially influencing its interaction with biological targets.
Biochemical Pathways
It’s worth noting that carbamates, a group of compounds to which this compound belongs, are known to participate in various biochemical reactions . These include the formation of carbamoyl chlorides and the synthesis of aryl isocyanates from arylamines .
Pharmacokinetics
The compound’s molecular weight of 1792157 suggests that it may have favorable bioavailability characteristics, as compounds with molecular weights below 500 are generally well-absorbed .
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, the temperature-dependent protonation behavior of similar compounds suggests that temperature could significantly impact the compound’s action . Additionally, the presence of other chemical species in the environment, such as proton donors or reactants involved in carbamoylation reactions, could also influence the compound’s efficacy and stability .
特性
IUPAC Name |
methyl N-[2-[4-(dimethylamino)phenyl]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-14(2)11-6-4-10(5-7-11)8-9-13-12(15)16-3/h4-7H,8-9H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYPMLWYOXYKDQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(4-Benzylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2753837.png)
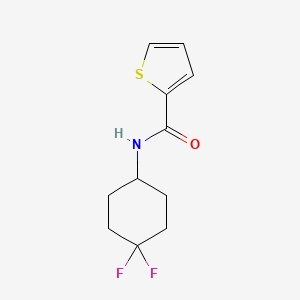
![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2753841.png)

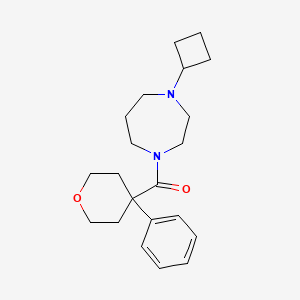
![N-{[2-(trifluoromethyl)phenyl]methyl}cyclopropanamine](/img/structure/B2753844.png)

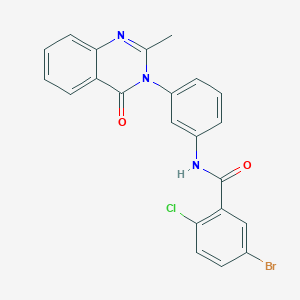
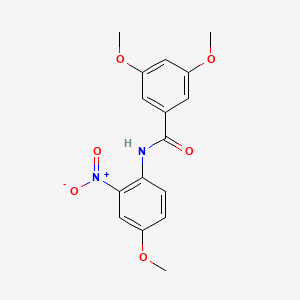
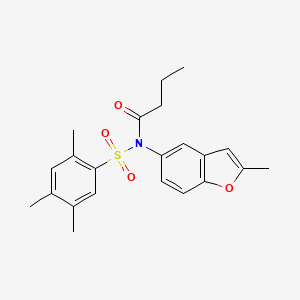
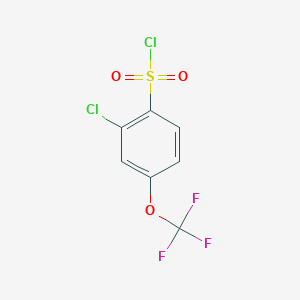

![(Z)-1-benzyl-3-(((4-ethoxyphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2753859.png)

